molecular formula C11H13ClN2OS B1374174 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1339603-01-8

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one

Cat. No.: B1374174
CAS No.: 1339603-01-8
M. Wt: 256.75 g/mol
InChI Key: WZJKWHOSMCCODK-UHFFFAOYSA-N
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Description

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one is a versatile chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a pyrrolidinone ring. Its diverse functional groups make it a valuable molecule for synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one typically involves the reaction of 2-amino-4-chlorobenzenethiol with 1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorophenyl sulfide
  • 1-Methylpyrrolidin-2-one
  • 4-Chlorophenyl sulfide

Uniqueness

3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(2-amino-4-chlorophenyl)sulfanyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJKWHOSMCCODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
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3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 3
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 4
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 5
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Reactant of Route 6
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one

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